molecular formula C17H16N4O B141983 3-Ethenyl Nevirapine CAS No. 284686-22-2

3-Ethenyl Nevirapine

Cat. No.: B141983
CAS No.: 284686-22-2
M. Wt: 292.33 g/mol
InChI Key: CVHKSYCZFRKORT-UHFFFAOYSA-N
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Description

3-Ethenyl Nevirapine, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Ethenyl Nevirapine, like its parent compound Nevirapine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by transcribing viral RNA into DNA .

Mode of Action

This compound binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This interaction disrupts the enzyme’s catalytic site, thereby inhibiting the transcription of viral RNA into DNA .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of Nevirapine. The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to Nevirapine. Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Nevirapine. Nevirapine induces acute corticosterone release, which contributes to delayed-onset liver injury . The lack of reaction with sulfhydryl groups might hamper the in vivo detoxification of Nevirapine-derived quinone and quinone-imine metabolites via glutathione conjugation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of Nevirapine in wastewater has been shown to affect the growth of Escherichia coli . Additionally, genetic polymorphisms of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of Nevirapine, can contribute to inter-individual variability in Nevirapine concentrations .

Safety and Hazards

Nevirapine can cause serious, life-threatening side effects. These include liver problems and severe skin rash and allergic reactions . Liver problems and skin rash and allergic reactions can happen at any time during treatment with nevirapine, but your risk is higher during the first 18 weeks of treatment .

Future Directions

Despite limited randomized controlled trials (RCTs) data available for particular comparisons, Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Nevirapine is also used to prevent mother-to-child transmission (perinatal transmission) of HIV .

Properties

IUPAC Name

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKSYCZFRKORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445178
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-22-2
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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